MRK-898

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

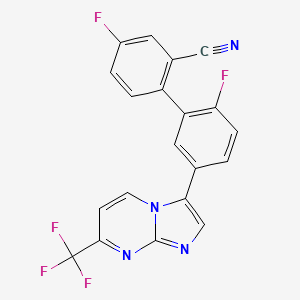

C20H9F5N4 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

5-fluoro-2-[2-fluoro-5-[7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]phenyl]benzonitrile |

InChI |

InChI=1S/C20H9F5N4/c21-13-2-3-14(12(7-13)9-26)15-8-11(1-4-16(15)22)17-10-27-19-28-18(20(23,24)25)5-6-29(17)19/h1-8,10H |

InChI Key |

XXRKXVKJMSIZSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C3N2C=CC(=N3)C(F)(F)F)C4=C(C=C(C=C4)F)C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MRK-898: A Subtype-Selective GABA(A) Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-898 is an orally active, potent, and selective positive allosteric modulator of γ-aminobutyric acid type A (GABA(A)) receptors, with a distinct binding profile favoring α2, α3, and α5 subunits over the α1 subunit.[1][2][3] This selectivity is hypothesized to confer anxiolytic properties without the pronounced sedative effects typically associated with non-selective benzodiazepines, which exhibit high affinity for the α1 subunit.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and a detailed, representative experimental protocol for its characterization.

Core Mechanism of Action: Targeting GABA(A) Receptor Subtypes

This compound functions as a positive allosteric modulator (PAM) at the benzodiazepine binding site of the GABA(A) receptor. GABA(A) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability.

The key to this compound's mechanism lies in its differential affinity for the various α subunits of the GABA(A) receptor. The distinct pharmacological effects of benzodiazepines and related compounds are dictated by their interaction with specific α subunits:

-

α1 Subunit: Primarily associated with sedative and hypnotic effects.

-

α2 and α3 Subunits: Predominantly linked to anxiolytic and muscle relaxant properties.

-

α5 Subunit: Implicated in learning and memory processes.

This compound exhibits a higher binding affinity for the α2, α3, and α5 subunits compared to the α1 subunit, suggesting a pharmacological profile geared towards anxiolysis with a reduced potential for sedation.

Quantitative Data: Binding Affinity Profile

The binding affinity of this compound for different human GABA(A) receptor α subunits has been determined using radioligand binding assays. The inhibition constant (Ki) values, which represent the concentration of the compound required to inhibit 50% of radioligand binding, are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| GABA(A) Receptor Subunit | Ki (nM) |

| α1 | 1.2 |

| α2 | 1.0 |

| α3 | 0.73 |

| α5 | 0.50 |

Table 1: Binding affinities of this compound for human GABA(A) receptor α subunits.

Signaling Pathway and Molecular Interactions

This compound, as a positive allosteric modulator, does not directly activate the GABA(A) receptor. Instead, it binds to a site distinct from the GABA binding site and enhances the effect of GABA. This potentiation leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions and a more pronounced inhibitory effect on neuronal activity. The diagram below illustrates this signaling pathway.

Caption: Signaling pathway of this compound at the GABA(A) receptor.

Experimental Protocols: Radioligand Binding Assay

The following is a representative, detailed protocol for determining the binding affinity of this compound for various GABA(A) receptor subtypes using a competitive radioligand binding assay. This protocol is synthesized from established methodologies for this type of assay.

4.1. Materials and Reagents

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing recombinant human GABA(A) receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).

-

Non-specific Binding Control: Clonazepam (a high-concentration non-radiolabeled benzodiazepine).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

4.2. Experimental Workflow

The workflow for the radioligand binding assay is depicted in the diagram below.

Caption: Experimental workflow for the radioligand binding assay.

4.3. Detailed Procedure

-

Membrane Preparation:

-

Culture HEK293 cells expressing the desired GABA(A) receptor subtype to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in assay buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well microplate, add the following to each well in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or a saturating concentration of clonazepam (e.g., 10 µM, for non-specific binding) or varying concentrations of this compound.

-

50 µL of [³H]-Flumazenil at a concentration near its Kd (e.g., 1 nM).

-

100 µL of the prepared cell membranes (containing a consistent amount of protein, e.g., 20-50 µg).

-

-

Incubate the plates at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

4.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of clonazepam) from the total binding (counts in the absence of competing ligand).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Flumazenil) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Conclusion

This compound is a subtype-selective GABA(A) receptor modulator with a binding profile that suggests it may offer anxiolytic benefits with a reduced sedative side-effect profile compared to non-selective benzodiazepines. Its mechanism of action as a positive allosteric modulator at specific GABA(A) receptor subtypes provides a clear rationale for its potential therapeutic application. The detailed experimental protocol provided herein offers a robust framework for the in vitro characterization of this compound and similar compounds targeting the GABA(A) receptor system. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites [pubmed.ncbi.nlm.nih.gov]

- 2. Development of subtype selective GABAA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

MRK-898: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-898 is an investigational, orally active small molecule that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. It exhibits high affinity for multiple α subunits (α1, α2, α3, and α5), suggesting a broad modulatory profile. Developed by Merck, this compound has been positioned as a potential non-sedating anxiolytic agent. This document provides a comprehensive overview of the publicly available technical data on this compound, including its mechanism of action, binding affinity, and preclinical pharmacokinetic profile. While specific, detailed experimental protocols for this compound are not publicly available, this guide includes generalized methodologies for the key assays used in its characterization.

Core Compound Properties

This compound is an imidazopyrimidine derivative that has been evaluated for its potential therapeutic applications in anxiety disorders. Its primary mechanism of action is the potentiation of GABAergic neurotransmission through positive allosteric modulation of GABAA receptors.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Source |

| Chemical Class | Imidazopyrimidine | [1] |

| Mechanism of Action | Positive Allosteric Modulator of GABAA Receptors | [2][3] |

| Oral Bioavailability (Rhesus Monkey) | 49% | [4] |

| Half-life (Rhesus Monkey) | 13 hours | [4] |

| CAS Number | 461450-30-6 |

In Vitro Pharmacology: Binding Affinity

This compound demonstrates high-affinity binding to several GABAA receptor α subunits. The equilibrium dissociation constants (Ki) have been determined through radioligand binding assays, indicating potent interaction with these receptor subtypes.

Table 2: Binding Affinity (Ki) of this compound for Human GABAA Receptor α Subunits

| Receptor Subunit | Ki (nM) | Source |

| α1 | 1.2 | |

| α2 | 1.0 | |

| α3 | 0.73 | |

| α5 | 0.50 |

Mechanism of Action: GABAA Receptor Modulation

This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. The differential effects of this compound (e.g., anxiolytic versus sedative properties) are thought to be mediated by its interaction with specific α subunits. Receptors containing α2 and α3 subunits are primarily associated with anxiolytic effects, while α1 subunit modulation is linked to sedation.

Experimental Protocols

Disclaimer: Specific experimental protocols for the characterization of this compound have not been made publicly available. The following are generalized protocols representative of the methodologies typically employed for this class of compounds.

Radioligand Binding Assay (Generalized Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation: Membranes from cells stably expressing the desired human GABAA receptor subtype (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) in a cell line like HEK293 are prepared by homogenization and centrifugation.

-

Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-Flumazenil), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of bound radioactivity on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes (Generalized Protocol)

This technique is used to measure the functional effect of a compound on ion channel activity.

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired human GABAA receptor subtype.

-

Recording Setup: After a period of protein expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

GABA Application: A baseline response is established by applying a low concentration of GABA (typically the EC10-EC20) to elicit a chloride current.

-

Compound Application: The test compound (this compound) is co-applied with GABA, and the change in the chloride current is measured.

-

Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified. Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect).

Preclinical In Vivo Studies

While specific preclinical data for this compound is scarce in the public domain, compounds of this class are typically evaluated in animal models of anxiety to assess their anxiolytic potential and to differentiate it from sedative effects.

Elevated Plus Maze (EPM) (Generalized Protocol)

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.

-

Apparatus: The maze consists of four arms arranged in a plus shape, elevated from the floor. Two arms are open, and two are enclosed by walls.

-

Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Drug Administration: The test compound (this compound) or vehicle is administered prior to the test at various doses.

-

Behavioral Measures: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

-

Control for Sedation: Locomotor activity (e.g., total distance traveled) is also measured to ensure that the observed effects are not due to sedation.

Clinical Development

There is no publicly available information regarding the clinical trial status of this compound.

Conclusion

This compound is a potent, orally bioavailable GABAA receptor modulator with high affinity for multiple α subunits. Its preclinical profile suggests potential as a non-sedating anxiolytic. However, a comprehensive understanding of its therapeutic potential is limited by the lack of detailed, publicly available data from advanced preclinical and clinical studies. Further disclosure of experimental protocols and clinical findings would be necessary to fully evaluate the scientific and therapeutic value of this compound.

References

- 1. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. Corey Krabbenhoft: Faculty Expert on Fish and Freshwater Ecosystems - University at Buffalo [buffalo.edu]

MRK-898: A Technical Guide to its GABA(A) Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GABA(A) receptor subtype selectivity profile of MRK-898, an imidazopyrimidine derivative developed by Merck Sharp & Dohme. This compound has been identified as a positive allosteric modulator with selectivity for the α2 and α3 subunits of the GABA(A) receptor, positioning it as a potential non-sedating anxiolytic agent.[1][2] This document collates the available quantitative data, outlines likely experimental methodologies for its characterization, and visualizes relevant biological and experimental pathways.

Core Data Presentation

The primary characteristic of this compound is its binding affinity for various GABA(A) receptor subtypes. The available data indicates a high affinity for α1, α2, α3, and α5 subunits.

Table 1: Binding Affinity of this compound at Human Recombinant GABA(A) Receptor Subtypes

| Subtype Composition | Binding Affinity (Ki in nM) |

| α1βxγx | 1.2[3] |

| α2βxγx | 1.0[3] |

| α3βxγx | 0.73[3] |

| α5βxγx | 0.50 |

Note: The specific β and γ subunits used in the binding assays from the public source are not specified.

While quantitative functional efficacy data (e.g., EC50, Emax) for this compound is not publicly available, it is characterized as an α2/α3-selective agonist. This suggests that while it binds with high affinity to multiple subtypes, its potentiation of GABA-induced currents is more pronounced at receptors containing α2 and α3 subunits. This profile is consistent with the therapeutic goal of achieving anxiolysis (mediated by α2 and α3 subtypes) while minimizing sedation (primarily mediated by the α1 subtype).

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, based on standard methodologies for similar compounds, the following represents likely protocols for radioligand binding and functional characterization.

Radioligand Binding Assay (Representative Protocol)

This protocol is a standard method for determining the binding affinity of a compound to its target receptor.

-

Preparation of Cell Membranes:

-

Human embryonic kidney (HEK293) cells or a similar cell line are transiently or stably transfected with the cDNAs for the desired α, β, and γ subunits of the human GABA(A) receptor.

-

After incubation, cells are harvested, and cell pellets are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Cell membranes are incubated with a specific radioligand (e.g., [³H]-flumazenil) at a concentration close to its Kd.

-

A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., diazepam).

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes bound to the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Electrophysiological Assay (Representative Protocol)

This protocol measures the functional activity of a compound by assessing its ability to modulate GABA-induced ion channel currents.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured and transiently transfected with the cDNAs for the desired GABA(A) receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). A marker protein such as Green Fluorescent Protein (GFP) is often co-transfected to identify transfected cells.

-

-

Whole-Cell Patch-Clamp Recording:

-

Transfected cells are identified by GFP fluorescence.

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

The intracellular solution typically contains a high concentration of chloride to allow for the measurement of inward currents at a holding potential of -50 to -70 mV.

-

The extracellular solution contains standard physiological salts.

-

-

Drug Application:

-

A low concentration of GABA (typically EC5-EC20, the concentration that elicits 5-20% of the maximal GABA response) is applied to the cell to establish a baseline current.

-

In the continued presence of GABA, various concentrations of this compound are co-applied to determine its modulatory effect on the GABA-induced current.

-

A saturating concentration of a benzodiazepine agonist (e.g., diazepam) can be used as a positive control to determine the maximum potentiation.

-

-

Data Analysis:

-

The potentiation of the GABA-induced current by this compound is measured.

-

Concentration-response curves are generated, and the EC50 (the concentration of this compound that produces 50% of its maximal effect) and Emax (the maximum potentiation relative to the control GABA response) are calculated.

-

Mandatory Visualizations

GABA(A) Receptor Signaling Pathway

Caption: Simplified signaling pathway of a GABA(A) receptor modulated by GABA and this compound.

Experimental Workflow for In Vitro Characterization

Caption: A representative experimental workflow for the in vitro characterization of this compound.

References

MRK-898: A Technical Overview of a Subtype-Selective GABA(A) Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Executive Summary

MRK-898 is an orally active, subtype-selective modulator of the GABA(A) receptor, developed by Merck as a potential non-sedating anxiolytic.[1][2][3] As an imidazopyrimidine derivative, this compound emerged from a dedicated drug discovery program aimed at identifying compounds with a differentiated pharmacological profile compared to classical benzodiazepines.[2][3] This document provides a comprehensive technical summary of the available preclinical data on this compound, including its binding affinity, mechanism of action, and the strategic rationale behind its development. Due to the limited public availability of in-depth experimental data and the absence of published clinical trial results, this guide focuses on the foundational science and discovery context of this compound.

Introduction and Discovery Context

The development of this compound was rooted in the scientific endeavor to separate the anxiolytic effects of GABA(A) receptor modulation from the sedative and cognitive side effects associated with non-selective benzodiazepines. Research indicated that the α1 subunit of the GABA(A) receptor is primarily responsible for sedation, while the α2 and α3 subunits are linked to anxiolytic actions.

Merck's strategy focused on identifying compounds that would selectively modulate the α2 and α3 subunits without significant activity at the α1 subunit. This compound was identified as a promising development candidate from the imidazopyrimidine series, alongside a related compound, MRK-623. This class of molecules was explored following initial challenges with the pharmacokinetics of related series, which were ultimately resolved.

Mechanism of Action

This compound functions as a positive allosteric modulator of the GABA(A) receptor. This means it binds to a site on the receptor distinct from the endogenous ligand, gamma-aminobutyric acid (GABA), and enhances the effect of GABA when it binds. This potentiation of GABAergic neurotransmission leads to an inhibitory effect on neuronal activity, which is the basis for its anxiolytic potential.

The selectivity of this compound for different GABA(A) receptor alpha subunits is the key to its intended therapeutic profile. By preferentially acting on α2 and α3 subunits, it was designed to achieve anxiolysis with a reduced liability for sedation.

Quantitative Data

The publicly available quantitative data for this compound is primarily its binding affinity (Ki) for various human GABA(A) receptor alpha subunits. These values indicate the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.

| GABA(A) Receptor Subunit | Binding Affinity (Ki) in nM |

| α1 | 1.2 |

| α2 | 1.0 |

| α3 | 0.73 |

| α5 | 0.50 |

This data indicates that this compound has a high affinity for all the tested subunits, with a slightly higher affinity for the α5 and α3 subunits.

Experimental Protocols

Detailed experimental protocols for the synthesis and preclinical testing of this compound are not publicly available. However, based on standard practices in the field of GABA(A) receptor modulator discovery, the following methodologies were likely employed:

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for different GABA(A) receptor subtypes, competitive binding assays would have been conducted using cell membranes expressing specific recombinant human GABA(A) receptor subunit combinations. A radiolabeled ligand with known affinity for the benzodiazepine binding site would be used, and its displacement by increasing concentrations of this compound would be measured.

-

Electrophysiology Studies: To assess the functional activity of this compound as a positive allosteric modulator, two-electrode voltage clamp or patch-clamp electrophysiology would be performed on oocytes or mammalian cells expressing the GABA(A) receptor subtypes of interest. The potentiation of the GABA-evoked chloride current in the presence of varying concentrations of this compound would be quantified to determine its efficacy and potency (EC50).

-

In Vivo Behavioral Models: To evaluate the anxiolytic and sedative properties of this compound, various rodent behavioral models would have been utilized.

-

Anxiolytic Activity: Assessed using models such as the elevated plus-maze, light-dark box, or Vogel conflict test.

-

Sedative Effects: Evaluated by measuring locomotor activity in an open field test or using the rotarod test to assess motor coordination.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound on the GABA(A) receptor.

Experimental Workflow

Caption: Conceptual workflow for the discovery of this compound.

Conclusion

This compound represents a significant effort in the rational design of subtype-selective GABA(A) receptor modulators. The available preclinical data highlight its potential as a non-sedating anxiolytic by demonstrating high affinity for the targeted α2, α3, and α5 subunits. However, the lack of publicly available data on its further development, including clinical trial outcomes, prevents a complete assessment of its therapeutic efficacy and safety in humans. This technical overview serves as a compilation of the known scientific information on this compound for the research and drug development community.

References

MRK-898: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Properties, and Pharmacological Profile of a Selective GABA(A) Receptor Modulator.

Introduction

MRK-898 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA(A)) receptor, with a distinct profile that has garnered interest in the field of neuroscience and drug development. This technical guide provides a comprehensive overview of this compound, encompassing its chemical architecture, physicochemical properties, pharmacological activity, and the experimental methodologies used to characterize it. The information is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Chemical Structure and Properties

This compound, chemically known as 5-fluoro-2-[2-fluoro-5-[7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]phenyl]benzonitrile, is a small molecule with a complex heterocyclic structure. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-fluoro-2-[2-fluoro-5-[7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]phenyl]benzonitrile[1] |

| CAS Number | 461450-30-6[2][3][4] |

| Molecular Formula | C₂₀H₉F₅N₄[2] |

| SMILES | N#CC1=CC(F)=CC=C1C2=C(F)C=CC(C3=CN=C4N=C(C(F)(F)F)C=CN43)=C2 |

| InChI Key | XXRKXVKJMSIZSM-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 400.30 g/mol |

| Appearance | Light yellow to yellow solid powder |

| LogP | 5.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 2 |

Pharmacological Profile

This compound is an orally active, potent and selective positive allosteric modulator of the GABA(A) receptor. It binds to the benzodiazepine site on the receptor complex and enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

The GABA(A) receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound, as a positive allosteric modulator, does not activate the receptor directly but potentiates the effect of GABA by increasing the receptor's affinity for GABA or the channel's opening frequency. This leads to an enhanced inhibitory signal.

Receptor Subtype Selectivity

A key feature of this compound is its selectivity for different GABA(A) receptor subtypes. The receptor is a pentameric complex composed of various subunits (α, β, γ, etc.). The α subunits are particularly important for determining the pharmacological properties of benzodiazepine-like modulators. This compound exhibits high affinity for receptors containing α1, α2, α3, and α5 subunits. Notably, it was developed as part of a research program aiming for compounds that could separate the anxiolytic effects (mediated by α2 and α3 subunits) from the sedative effects (primarily mediated by the α1 subunit) of classical benzodiazepines.

Binding Affinity

The binding affinity of this compound for various GABA(A) receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) values are presented in the table below.

| Receptor Subunit | Ki (nM) |

| α1 | 1.2 |

| α2 | 1.0 |

| α3 | 0.73 |

| α5 | 0.50 |

Signaling Pathway

This compound modulates the canonical GABA(A) receptor signaling pathway. The binding of GABA to its receptor is enhanced by this compound, leading to a more pronounced influx of chloride ions and subsequent neuronal hyperpolarization.

Experimental Protocols

The characterization of this compound involves various in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

GABA(A) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABA(A) receptor.

Materials and Reagents:

-

Receptor Source: Rat whole brain membranes or cell membranes from a cell line stably expressing specific GABA(A) receptor subtypes.

-

Radioligand: [³H]flunitrazepam or [³H]muscimol.

-

Test Compound: this compound.

-

Non-specific Binding Control: Diazepam or GABA (unlabeled) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation three times to wash the membranes.

-

After the final wash, resuspend the pellet in a known volume of assay buffer and determine the protein concentration. Store at -80°C.

-

-

Binding Assay:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Competition: Receptor membranes, radioligand, and the corresponding concentration of this compound.

-

Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of an unlabeled competitor.

-

-

Initiate the binding reaction by adding the receptor membranes.

-

Incubate for 60-90 minutes at 0-4°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

-

Electrophysiological Recording

Two-electrode voltage-clamp recording in Xenopus laevis oocytes expressing specific GABA(A) receptor subtypes is a common method to assess the functional activity of modulators like this compound.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNAs encoding the desired GABA(A) receptor subunits (e.g., α1, β2, γ2).

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with bathing solution.

-

Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-evoked current by this compound.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

Plot the percentage potentiation against the logarithm of the this compound concentration to determine the EC₅₀ for potentiation.

-

Conclusion

This compound represents a significant tool for the study of the GABAergic system. Its well-defined chemical structure, characterized physicochemical properties, and selective pharmacological profile make it a valuable compound for investigating the roles of different GABA(A) receptor subtypes in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and similar selective modulators.

References

MRK-898 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRK-898, a positive allosteric modulator of the GABA(A) receptor, with a focus on its core characteristics, mechanism of action, and relevant experimental methodologies.

Core Compound Data

This compound is a novel compound investigated for its potential as a non-sedating anxiolytic. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 461450-30-6 |

| Molecular Weight | 400.3 g/mol |

| Molecular Formula | C₂₀H₉F₅N₄ |

| Synonyms | 5-fluoro-2-[2-fluoro-5-[7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]phenyl]benzonitrile |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator (PAM) of GABA(A) receptors, exhibiting functional selectivity for subtypes containing α2 and α3 subunits.[1][2] Unlike classical benzodiazepines, which bind non-selectively to α1, α2, α3, and α5 subunits, the selectivity of this compound for α2 and α3 subunits is thought to underlie its anxiolytic effects without the sedative properties associated with α1 subunit modulation.[1]

The binding of this compound to the benzodiazepine site on the GABA(A) receptor enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions (Cl⁻) into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

The downstream signaling cascade following the activation of α2 and α3-containing GABA(A) receptors involves complex regulatory mechanisms, including phosphorylation events. The phosphorylation of serine residue 359 (Ser-359) on the α2 subunit by protein kinase A (PKA) has been shown to down-regulate the density of these receptors at inhibitory synapses by reducing their binding to the scaffolding proteins gephyrin and collybistin.[3] This suggests a dynamic regulation of synaptic inhibition. Similarly, phosphorylation of tyrosine 402 (Y402) in the α3 subunit is critical for its subcellular localization and clustering at inhibitory synapses, potentially through a gephyrin-independent mechanism.[4]

Caption: Simplified signaling pathway of this compound at the GABA(A) receptor.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on GABA-evoked currents in neurons.

Objective: To determine the potentiation of GABA(A) receptor-mediated currents by this compound.

Methodology:

-

Cell Preparation: Prepare acute brain slices or cultured neurons expressing GABA(A) receptors.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 4–8 MΩ and fill with an intracellular solution (e.g., containing in mM: 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3). The external solution should be an artificial cerebrospinal fluid (aCSF) (e.g., containing in mM: 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4), continuously bubbled with 95% O₂ and 5% CO₂.

-

Recording: Establish a whole-cell recording configuration on a target neuron. Clamp the cell at a holding potential of -60 to -70 mV.

-

Drug Application: Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current. Co-apply this compound at various concentrations with GABA to measure the potentiation of the GABA-evoked current.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage potentiation.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal following administration of this compound.

Objective: To assess the effect of this compound on extracellular GABA levels in specific brain regions.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., amygdala, prefrontal cortex) of an anesthetized animal.

-

Perfusion: Perfuse the probe with aCSF at a slow flow rate (e.g., 0.1-5 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after systemic or local administration of this compound.

-

Neurotransmitter Analysis: Analyze the concentration of GABA in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Data Analysis: Compare the post-administration GABA levels to the baseline levels to determine the effect of this compound.

Behavioral Assays for Anxiolytic Activity

Standard behavioral tests in rodents are used to evaluate the anxiolytic-like effects of this compound.

Objective: To determine if this compound reduces anxiety-like behaviors.

Commonly Used Tests:

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.

-

Procedure: A plus-shaped maze with two open and two closed arms is elevated above the floor. A rodent is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).

-

Measurement: The time spent in and the number of entries into the open arms are recorded. Anxiolytic compounds are expected to increase these parameters.

-

-

Light-Dark Box Test: This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.

-

Procedure: A box is divided into a large, brightly illuminated compartment and a small, dark compartment. A rodent is placed in the light compartment and its movement between the two compartments is recorded.

-

Measurement: The time spent in the light compartment and the number of transitions between compartments are measured. Anxiolytic drugs typically increase the time spent in the light compartment.

-

-

Marble-Burying Test: This test assesses anxiety and obsessive-compulsive-like behavior.

-

Procedure: Mice are placed in a cage with a layer of bedding and a number of marbles. The number of marbles buried within a specific time is counted.

-

Measurement: Anxiolytic compounds tend to reduce the number of marbles buried.

-

General Protocol for Behavioral Assays:

-

Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test, based on its pharmacokinetic profile.

-

Behavioral Testing: Conduct the behavioral test as described above.

-

Data Analysis: Analyze the behavioral parameters using appropriate statistical tests (e.g., ANOVA, t-test) to compare the drug-treated group with the vehicle control group.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats and monkeys have been conducted for compounds structurally related to this compound. These studies are crucial for determining dose-response relationships and understanding the metabolic fate of the compound. While specific data for this compound is not publicly available in detail, related compounds have shown good oral bioavailability. Initial development of the imidazopyrimidine series, to which this compound belongs, encountered issues with poor pharmacokinetics in dogs, which were subsequently resolved. Metabolic pathways for similar compounds involve oxidation and glucuronidation.

References

- 1. researchgate.net [researchgate.net]

- 2. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation on Ser-359 of the α2 subunit in GABA type A receptors down-regulates their density at inhibitory synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

MRK-898: A Technical Guide to its Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRK-898 is an orally active, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. It has been investigated for its potential as a non-sedating anxiolytic agent. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its mechanism of action, preclinical data, and its applications as a research tool in neuroscience. While specific quantitative data from in vivo efficacy studies and clinical trials are not extensively available in the public domain, this guide synthesizes the existing information to provide a valuable resource for researchers in the field.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

This compound exerts its effects by binding to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] By enhancing GABAergic neurotransmission, this compound increases the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability.[1][3]

The therapeutic rationale for developing this compound as a non-sedating anxiolytic stems from its selectivity for different GABA-A receptor alpha subunits. It is hypothesized that the anxiolytic effects of benzodiazepines are primarily mediated by the α2 and α3 subunits, while the sedative and ataxic effects are linked to the α1 subunit.[4] this compound was developed as a development candidate with the aim of selectively targeting the α2 and α3 subunits to achieve anxiolysis without the sedative side effects associated with non-selective benzodiazepines.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor.

Quantitative Data

Available quantitative data for this compound primarily consists of its in vitro binding affinities for various GABA-A receptor alpha subunits.

| Receptor Subunit | Binding Affinity (Ki) | Reference |

| α1 | 1.2 nM | |

| α2 | 1.0 nM | |

| α3 | 0.73 nM | |

| α5 | 0.50 nM |

Note: Lower Ki values indicate higher binding affinity. While this compound shows high affinity for multiple alpha subunits, its functional selectivity as a positive allosteric modulator is intended to be greater for the α2 and α3 subunits, which are associated with anxiolytic effects.

Specific in vivo dose-response data for anxiolytic activity and pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) for this compound are not publicly available.

Experimental Protocols

This compound's anxiolytic potential can be evaluated using standard preclinical models of anxiety. The following are detailed protocols for two of the most common assays.

Elevated Plus-Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: this compound or vehicle is administered at a predetermined time before the test.

-

Test: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.

-

Data Collection: The session is recorded by a video camera, and the following parameters are measured:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Fear-Potentiated Startle (FPS)

The FPS test is a model of conditioned fear in which the startle reflex to a loud acoustic stimulus is enhanced in the presence of a cue previously paired with an aversive stimulus (e.g., a mild footshock).

Apparatus:

-

A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a grid floor for footshock delivery.

Procedure:

-

Habituation: Animals are habituated to the startle chambers.

-

Conditioning: On the conditioning day, animals are presented with a neutral stimulus (e.g., light) that co-terminates with a mild footshock. This is repeated several times.

-

Testing: On the test day, after drug administration (this compound or vehicle), animals are presented with acoustic startle stimuli alone (noise-alone trials) or in the presence of the conditioned stimulus (light-noise trials).

-

Data Collection: The amplitude of the startle response is measured in both trial types.

-

Analysis: Fear potentiation is calculated as the difference in startle amplitude between light-noise and noise-alone trials. A reduction in this difference indicates an anxiolytic effect.

Research Applications in Neuroscience

As a selective GABA-A receptor modulator, this compound is a valuable tool for dissecting the roles of different GABA-A receptor subtypes in various neurophysiological and pathological processes. Its primary application in neuroscience research is to probe the function of α2 and α3 subunit-containing GABA-A receptors in anxiety and related disorders.

Potential Research Areas:

-

Investigating the neural circuits of anxiety: By administering this compound and observing its effects on neuronal activity in specific brain regions (e.g., amygdala, prefrontal cortex, hippocampus) during anxiety-provoking tasks, researchers can map the circuits modulated by α2/α3-containing GABA-A receptors.

-

Studying the neurobiology of anxiolytic drug action: this compound can be used as a reference compound to understand the mechanisms underlying the anxiolytic effects of drugs targeting the GABAergic system.

-

Exploring the role of GABA-A receptor subtypes in other CNS disorders: Given the widespread distribution of GABA-A receptors, this compound could be used to investigate the involvement of α2 and α3 subunits in other conditions such as epilepsy, depression, and substance use disorders.

Conclusion

This compound represents a significant effort in the development of subtype-selective GABA-A receptor modulators for the treatment of anxiety disorders. While comprehensive in vivo efficacy and clinical data are not widely available, its well-defined mechanism of action and binding profile make it a valuable tool for neuroscience research. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and similar compounds. Further research with this and other selective modulators will continue to enhance our understanding of the complex role of the GABAergic system in brain function and disease.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Anxiolysis Without Sedation: A Technical Guide to the Therapeutic Potential of MRK-898

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-898 is a novel, orally active modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a key player in central nervous system inhibition. This technical guide delves into the preclinical data supporting this compound as a potential therapeutic agent for anxiety disorders, with a primary focus on its unique non-sedating profile. By selectively targeting specific GABA-A receptor subunits, this compound aims to dissociate the anxiolytic effects from the sedative properties that limit the utility of current benzodiazepines. This document provides a comprehensive overview of its binding affinity, hypothesized mechanism of action, and the experimental framework for its evaluation, offering a valuable resource for researchers in the field of neuroscience and drug discovery.

Core Therapeutic Target: The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. The receptor's diverse subunit composition (α, β, γ) gives rise to a variety of receptor subtypes with distinct pharmacological properties and physiological roles.

It is now well-established that the sedative effects of classical benzodiazepines are primarily mediated through the α1 subunit of the GABA-A receptor, whereas the anxiolytic effects are largely attributed to modulation of the α2 and α3 subunits.[1][2] This understanding has paved the way for the development of subtype-selective modulators like this compound, which aim to achieve a safer and more tolerable treatment for anxiety.

This compound: A Subtype-Selective Approach

This compound was developed as a development candidate with the goal of creating a non-sedating anxiolytic by selectively modulating the α2 and α3 subunits of the GABA-A receptor.[1][2] This targeted approach is designed to harness the therapeutic benefits of GABA-A receptor modulation while minimizing the dose-limiting side effect of sedation.

Binding Affinity Profile

This compound demonstrates high affinity for multiple GABA-A receptor α subunits, as determined by radioligand binding assays. The reported inhibitory constant (Ki) values indicate potent interaction with the target receptors.

| GABA-A Receptor Subunit | Ki (nM) |

| α1 | 1.2[3] |

| α2 | 1.0 |

| α3 | 0.73 |

| α5 | 0.50 |

Table 1: Binding Affinity of this compound for Human GABA-A Receptor α Subunits.

Signaling Pathway and Mechanism of Action

This compound is a positive allosteric modulator (PAM) of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, a site distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal. The therapeutic hypothesis for this compound is that by having a greater functional efficacy at α2/α3-containing receptors compared to α1-containing receptors, it can produce anxiolysis at doses that do not cause significant sedation.

Experimental Protocols for Preclinical Evaluation

The following sections outline the standard experimental procedures used to characterize the anxiolytic and sedative potential of compounds like this compound.

In Vitro Functional Efficacy: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay is crucial for determining the functional activity of this compound at specific GABA-A receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard buffer.

-

Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

-

GABA is applied at a concentration that elicits a submaximal response (EC20).

-

This compound is co-applied with GABA at various concentrations to determine its modulatory effect.

-

The potentiation of the GABA-induced current is measured.

-

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximal potentiation) for this compound at each receptor subtype.

In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the exploration of the open arms.

Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Animals: Male rats or mice are used.

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes.

-

This compound or vehicle is administered orally at various doses.

-

After a predetermined pretreatment time, the animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for 5 minutes.

-

Behavior is recorded by an overhead video camera.

-

-

Data Analysis: The primary measures of anxiolytic activity are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters indicates an anxiolytic effect.

In Vivo Anxiolytic Activity: Fear-Potentiated Startle (FPS)

The FPS test is a model of conditioned fear and is sensitive to anxiolytic drugs.

Methodology:

-

Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., light) paired with an aversive unconditioned stimulus (e.g., footshock).

-

Animals: Male rats are typically used.

-

Procedure:

-

Training Day: Animals are placed in the chamber and presented with multiple pairings of the conditioned stimulus (CS; light) and the unconditioned stimulus (US; footshock).

-

Testing Day: this compound or vehicle is administered. Animals are placed back in the chamber and presented with the acoustic startle stimulus alone or preceded by the CS.

-

-

Data Analysis: The primary measure is the startle amplitude. Anxiolytic compounds are expected to reduce the potentiation of the startle response that occurs in the presence of the fear-conditioned stimulus.

Assessment of Sedative Effects: Locomotor Activity

This test measures spontaneous motor activity and is used to assess the sedative properties of a compound.

Methodology:

-

Apparatus: An open field arena equipped with infrared beams to automatically track movement.

-

Animals: Male mice or rats.

-

Procedure:

-

Animals are habituated to the testing room.

-

This compound or vehicle is administered.

-

Animals are placed in the center of the open field.

-

Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded over a set period (e.g., 60 minutes).

-

-

Data Analysis: A significant decrease in locomotor activity compared to the vehicle-treated group is indicative of sedation.

Conclusion and Future Directions

This compound represents a promising approach to the treatment of anxiety disorders by selectively targeting GABA-A receptor subtypes to achieve anxiolysis with a reduced risk of sedation. The preclinical data on its binding affinity, coupled with the established roles of the α2 and α3 subunits in anxiety, provide a strong rationale for its further development. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's therapeutic potential. Future research should focus on obtaining detailed functional efficacy data at the specific receptor subtypes and on conducting well-controlled preclinical behavioral studies to establish a clear therapeutic window for its anxiolytic effects, free from sedation. Such data will be critical in advancing this compound towards clinical evaluation as a novel, safer anxiolytic agent.

References

MRK-898: A Technical Guide for Researchers Studying Anxiety Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRK-898 is an orally active, small molecule modulator of the γ-aminobutyric acid type A (GABA-A) receptor, developed as a potential non-sedating anxiolytic. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound and its class of compounds, including their mechanism of action, and relevant experimental protocols for studying their effects on anxiety. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this guide leverages information on closely related compounds and established methodologies in the field to provide a robust framework for researchers.

Core Concepts: The Rationale for α2/α3-Selective GABA-A Receptor Modulators

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. For decades, benzodiazepines have been a cornerstone of treatment, exerting their anxiolytic effects by enhancing the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, at GABA-A receptors. However, their clinical utility is often limited by side effects such as sedation, cognitive impairment, and the potential for dependence.

GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (α, β, γ). The α subunit isoforms (α1, α2, α3, and α5) are particularly important as they determine the pharmacological properties of benzodiazepine-like compounds. Research has elucidated the distinct roles of these subunits:

-

α1 subunit: Primarily mediates the sedative effects of benzodiazepines.

-

α2 and α3 subunits: Largely responsible for the anxiolytic and muscle-relaxant properties.[1][2]

-

α5 subunit: Implicated in cognitive processes.

This understanding has driven the development of a new generation of GABA-A receptor modulators with selectivity for the α2 and α3 subunits. The goal is to develop compounds that retain the anxiolytic efficacy of benzodiazepines while minimizing the sedative effects associated with α1 subunit modulation. This compound was identified as a development candidate within this therapeutic strategy.[1]

This compound: A Profile

This compound is an imidazopyrimidine derivative that acts as a positive allosteric modulator of GABA-A receptors. Its primary characteristic is its high affinity for multiple α subunits, with a profile that suggests a functional selectivity for the α2 and α3 subtypes, which are associated with anxiolysis.

In Vitro Binding Affinity

The binding affinity of this compound for different human GABA-A receptor α subunits has been determined and is summarized in the table below.

| Receptor Subunit | Binding Affinity (Ki) in nM |

| α1 | 1.2[2] |

| α2 | 1.0[2] |

| α3 | 0.73 |

| α5 | 0.50 |

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathway and Mechanism of Action

This compound, like other benzodiazepine-site modulators, does not directly activate the GABA-A receptor. Instead, it binds to an allosteric site (the benzodiazepine site) located at the interface of the α and γ subunits. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition and the subsequent anxiolytic effect. The selectivity of this compound for α2/α3-containing receptors is intended to localize this inhibitory effect to brain circuits involved in anxiety, while sparing those involved in sedation.

Preclinical Evaluation of Anxiolytic Activity: Experimental Protocols

While specific in vivo data for this compound is not publicly available, this section outlines the standard preclinical models used to assess the anxiolytic potential of compounds like this compound.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay for rodents that assesses anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

-

Procedure:

-

Animals (typically rats or mice) are individually placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a set period (e.g., 5 minutes).

-

Key parameters measured include:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

-

-

Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

Light-Dark Box Test

This test is based on the conflict between the natural aversion of rodents to brightly lit areas and their exploratory drive in a novel environment.

Methodology:

-

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

-

Procedure:

-

An animal is placed in the light compartment and allowed to move freely between the two compartments for a specified time (e.g., 10 minutes).

-

Behavior is recorded, and the following parameters are analyzed:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

-

-

Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Fear Conditioning

This model assesses learned fear and is relevant to anxiety disorders such as post-traumatic stress disorder (PTSD).

Methodology:

-

Apparatus: A conditioning chamber where an animal can be exposed to a neutral conditioned stimulus (CS; e.g., a tone) and an aversive unconditioned stimulus (US; e.g., a mild foot shock).

-

Procedure:

-

Acquisition Phase: The animal is placed in the chamber, and the CS is paired with the US.

-

Extinction/Retrieval Phase: On a subsequent day, the animal is re-exposed to the CS in the absence of the US.

-

Measurement: The primary behavioral measure is "freezing," a species-typical fear response.

-

-

Interpretation: Anxiolytic compounds can be tested for their ability to reduce the freezing response during the extinction/retrieval phase, indicating a reduction in conditioned fear.

Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not publicly available, a key objective in its development program was to achieve good oral bioavailability. For related imidazopyrimidine compounds, good oral bioavailability has been reported in both rat and dog models. A thorough pharmacokinetic evaluation of a compound like this compound would typically include:

-

Absorption: Determining the rate and extent of absorption after oral administration.

-

Distribution: Assessing the ability of the compound to cross the blood-brain barrier and reach its target receptors in the central nervous system.

-

Metabolism: Identifying the metabolic pathways and potential for drug-drug interactions.

-

Excretion: Characterizing the routes of elimination from the body.

Conclusion

This compound represents a targeted approach to the development of novel anxiolytics, aiming to dissociate the therapeutic benefits from the undesirable sedative effects of traditional benzodiazepines. By selectively modulating the α2 and α3 subunits of the GABA-A receptor, this compound and similar compounds hold the promise of a safer and more tolerable treatment for anxiety disorders. Although detailed preclinical data for this compound remain proprietary, the established methodologies and the well-understood mechanism of action for this class of compounds provide a solid foundation for further research and development in this area. Future studies are needed to fully characterize the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

References

The Role of GABA(A) Receptor Alpha Subunits in Anxiety: A Technical Guide

This guide provides an in-depth exploration of the distinct roles of γ-aminobutyric acid type A (GABA(A)) receptor alpha (α) subunits in the pathophysiology and pharmacological treatment of anxiety. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data for comparative analysis, details essential experimental protocols, and visualizes complex relationships to facilitate a comprehensive understanding of this critical area in neuroscience.

Introduction to GABA(A) Receptors and Anxiety

The GABA(A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the most common isoform in the mammalian brain being composed of two α, two β, and one γ subunit.[2] GABA, the principal inhibitory neurotransmitter, binds at the interface between the α and β subunits, triggering the opening of a central chloride (Cl⁻) channel, which leads to neuronal hyperpolarization and reduced excitability.[3]

For decades, benzodiazepines (BZDs) have been a cornerstone of anxiolytic therapy. They do not activate the receptor directly but act as positive allosteric modulators (PAMs), binding to a distinct site at the α and γ subunit interface to enhance the effect of GABA.[3][4] This potentiation of GABAergic inhibition produces the anxiolytic, sedative, anticonvulsant, and myorelaxant effects of these drugs. However, the clinical utility of classical benzodiazepines is hampered by side effects such as sedation, amnesia, and dependence liability.

Research has revealed that the diverse pharmacological effects of benzodiazepines are not monolithic but are mediated by different GABA(A) receptor subtypes, defined by their specific α subunit composition (α1, α2, α3, and α5). This discovery has propelled the development of subtype-selective modulators aimed at isolating the therapeutic anxiolytic effects from the undesirable side effects.

Functional Differentiation of Alpha Subunits

Genetic and pharmacological studies using transgenic mice and subtype-selective compounds have been instrumental in dissecting the specific contributions of each α subunit to the behavioral effects of benzodiazepine site ligands.

α1 Subunit: The Mediator of Sedation

The α1 subunit is the most abundant, constituting approximately 60% of all GABA(A) receptors in the brain. It is densely expressed in the cortex, thalamus, and cerebellum. A large body of evidence unequivocally links the α1 subtype to the sedative and, to some extent, the amnestic and anticonvulsant effects of benzodiazepines.

α2 and α3 Subunits: The Primary Targets for Anxiolysis

The anxiolytic effects of benzodiazepines are predominantly mediated by GABA(A) receptors containing α2 and α3 subunits. These subunits are highly expressed in limbic system structures, such as the amygdala and hippocampus, which are critically involved in processing fear and anxiety.

-

α2 Subunit: Studies with α2(H101R) point-mutated mice showed a complete loss of the anxiolytic-like effects of diazepam in behavioral tests like the elevated plus-maze and light-dark box. This provides strong evidence for the indispensable role of the α2 subtype in mediating anxiety reduction. The amygdala, a key hub for fear processing, is particularly rich in α2-containing GABA(A) receptors.

-

α3 Subunit: While the role of the α2 subunit is well-established, evidence also points to a significant contribution from the α3 subtype. The development of α3-selective agonists, such as TP003, has shown that direct potentiation of α3-containing receptors is sufficient to produce robust anxiolytic-like effects in both rodents and primates. Furthermore, non-selective benzodiazepines retain their anxiolytic efficacy in α2(H101R) mice, suggesting that other subunits, likely α3, can compensate and mediate the anxiolytic response.

Therefore, it is now widely accepted that compounds that act as agonists at α2 and/or α3 subtypes, while having low efficacy at the α1 subtype, are desired candidates for developing non-sedating anxiolytics.

α5 Subunit: A Role in Cognition and Memory

The α5 subunit has a more restricted distribution, being highly concentrated in the hippocampus, a brain region essential for learning and memory. These receptors, which are often located extrasynaptically, are thought to mediate tonic (persistent) inhibition and play a crucial role in cognitive processes.

Pharmacological modulation of the α5 subtype has primarily been linked to changes in learning and memory rather than anxiety. Inverse agonists selective for α5-containing receptors (e.g., α5IA) have been shown to enhance cognitive performance in rodents without producing anxiogenic or convulsant effects. However, some recent studies suggest that α5-containing receptors in specific neuronal populations, such as within the central amygdala, may also play a role in regulating anxiety behaviors. Long-term reduction in α5 GABA(A) receptor levels has been associated with conditions that include increased anxiety.

Quantitative Data on Subtype-Selective Ligands

The development of subtype-selective ligands has been crucial for elucidating the roles of different alpha subunits. The following tables summarize the binding affinities and functional efficacies of key compounds, as well as their effects in a standard animal model of anxiety.

Table 1: Binding Affinity (Ki) and Efficacy of Select GABA(A) Receptor Modulators

| Compound | Type | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | α1 Efficacy | α2/α3/α5 Efficacy | Primary Effect |

| Diazepam | Non-selective Agonist | ~10-20 | ~10-20 | ~10-20 | ~10-20 | Full Agonist | Full Agonist | Anxiolytic, Sedative |

| Zolpidem | α1-selective Agonist | ~20-60 | ~300-500 | ~400-600 | >500 | Full Agonist | Low/No Efficacy | Sedative/Hypnotic |

| L-838,417 | α1-antagonist / α2,3,5-partial agonist | ~0.8 | ~0.7 | ~0.7 | ~2.3 | Antagonist | Partial Agonist | Anxiolytic (non-sedating) |

| TP003 | α3-selective Agonist | >100 | ~15-20 | ~1.5-2.5 | ~30-40 | No Efficacy | Full Agonist (α3) | Anxiolytic (non-sedating) |

| α5IA | α5-selective Inverse Agonist | >1000 | >1000 | >1000 | ~1-3 | N/A | Inverse Agonist (α5) | Cognition Enhancing |

Note: Ki and efficacy values are approximate and compiled from various sources for comparative purposes. Efficacy is relative to a full agonist like diazepam.

Table 2: Behavioral Effects of Subtype-Selective Ligands in the Elevated Plus Maze (EPM)

| Compound | Animal Model | Dose Range | Effect on Time in Open Arms | Interpretation | Reference Studies |

| Diazepam | Wild-type Mice/Rats | 0.5 - 2.0 mg/kg | Significant Increase | Anxiolytic | |

| L-838,417 | Wild-type Mice | 1 - 10 mg/kg | Significant Increase | Anxiolytic | |

| TP003 | Wild-type Rats | 1 - 3 mg/kg | Significant Increase | Anxiolytic | |

| Zolpidem | Wild-type Mice | 0.5 - 5.0 mg/kg | No significant change / Decrease at high doses | Not anxiolytic; sedative | |